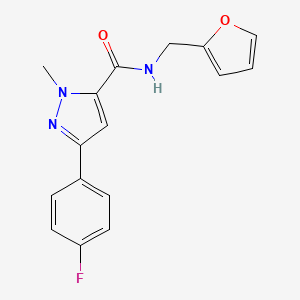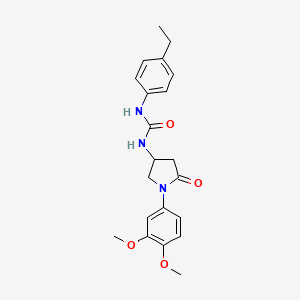
(2R,3S)-2-Methyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2-Methyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid, also known as MPMC, is a chemical compound that belongs to the family of morpholine-3-carboxylic acids. It has been widely studied for its potential therapeutic applications due to its unique chemical structure and properties.
Mechanism of Action
The exact mechanism of action of (2R,3S)-2-Methyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid is not fully understood. However, it has been suggested that (2R,3S)-2-Methyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid may exert its effects through the modulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. (2R,3S)-2-Methyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid has also been shown to inhibit the activity of the enzyme MMP-9, which is involved in the breakdown of the blood-brain barrier.
Biochemical and Physiological Effects
(2R,3S)-2-Methyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of cytokine production. In addition, (2R,3S)-2-Methyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid has been found to enhance the activity of immune cells, including T cells and natural killer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2R,3S)-2-Methyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid in lab experiments is its high potency and specificity. However, (2R,3S)-2-Methyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid can be difficult to synthesize and is relatively expensive compared to other compounds. In addition, the exact mechanism of action of (2R,3S)-2-Methyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for the study of (2R,3S)-2-Methyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid. One potential area of research is the development of more efficient and cost-effective synthesis methods. In addition, further studies are needed to fully understand the mechanism of action of (2R,3S)-2-Methyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid and its potential therapeutic applications in various fields. Finally, the development of (2R,3S)-2-Methyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid-based drug delivery systems could provide a promising avenue for the treatment of various diseases.
Synthesis Methods
(2R,3S)-2-Methyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid can be synthesized through a multistep process involving the reaction of 2-methylmorpholine-3-carboxylic acid with phenyl isocyanate followed by the addition of benzyl chloroformate. The final product is obtained after the deprotection of the benzyl group.
Scientific Research Applications
(2R,3S)-2-Methyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. In addition, (2R,3S)-2-Methyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid has been found to inhibit the growth of cancer cells and enhance the activity of immune cells.
properties
IUPAC Name |
(2R,3S)-2-methyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-10-12(13(16)17)15(7-8-19-10)14(18)20-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)/t10-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJYLDXURXRUGC-PWSUYJOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(CCO1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(CCO1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine;hydrochloride](/img/structure/B2562966.png)


![11,13-Dimethyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2562970.png)
![Methyl 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2562971.png)
![7-Chloro-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B2562972.png)
![N-[2-[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide](/img/structure/B2562973.png)


![N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2562977.png)
![2-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-1-carboxamide](/img/structure/B2562978.png)
![5-(2-methoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2562983.png)

